Propanedioic acid, (acetylimino)-, diethyl ester
Description
Properties
CAS No. |
81357-07-5 |
|---|---|
Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
diethyl 2-acetyliminopropanedioate |
InChI |
InChI=1S/C9H13NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h4-5H2,1-3H3 |
InChI Key |
VVRHQNQHWYZYJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NC(=O)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Nitrosation and Reduction Route
A classical and well-documented preparation method involves the following stages:
Step 1: Formation of Diethyl Isonitrosomalonate
Malonic acid diethyl ester is treated with sodium nitrite in acetic acid, leading to the formation of diethyl isonitrosomalonate (also called α-oximinomalonic acid diethyl ester). This intermediate contains the nitroso group essential for subsequent transformations.Step 2: Reduction to Aminomalonate
The isonitroso intermediate is then reduced using zinc powder in a mixture of glacial acetic acid and acetic anhydride. This step converts the nitroso group into an amino group, yielding aminomalonic acid diethyl ester.Step 3: Acetylation to Form Diethyl Acetamidomalonate
The aminomalonate is acetylated by treatment with acetic anhydride, producing the final compound, diethyl acetamidomalonate, with reported yields around 77% for the acetylation step.
| Step | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Malonic acid diethyl ester + NaNO2 in Acetic acid | Diethyl isonitrosomalonate | Not specified |
| 2 | Reduction with Zn powder in Acetic acid/Acetic anhydride | Aminomalonic acid diethyl ester | Not specified |
| 3 | Acetylation with Acetic anhydride | Diethyl acetamidomalonate | 77 |
Alternative Synthetic Routes via Alkynylation and Cascade Reactions
Another sophisticated approach involves the synthesis of α-alkynyl-α-acetylimino malonates as intermediates, which can be further converted into conjugated allenyl esters and related structures under alkaline conditions. This method uses:
- Diethyl ketomalonate as the starting material.
- Reaction with N-(triphenylphosphoranylidene)acetamide to introduce the acetylimino group.
- Subsequent addition of ethynyl lithium reagents at low temperatures (-78 °C) to form α-alkynyl-α-acetylimino malonates.
- Alkaline hydrolysis and decarboxylation to generate conjugated allenyl esters.
This multi-step process requires careful temperature control and reaction time optimization to maximize yields and selectivity. For example, the hydrolysis and decarboxylation steps can take from minutes to several hours depending on the substrate and conditions.
Direct Condensation with Anilines to Form Amidoesters
A mechanistic study describes the preparation of amidoesters of propanedioic acid derivatives, including diethyl acetamidomalonate analogs, by direct condensation of diethyl malonate derivatives with aniline or substituted anilines in the presence of acetic anhydride and catalytic zinc chloride. Key findings include:
- Heating a mixture of diethyl malonate derivatives, aniline, and acetic anhydride with ZnCl2 catalyst improves yields significantly compared to simple heating without catalyst.
- The reaction proceeds through the formation of formamidine intermediates that rapidly convert to amidoesters.
- Nucleophilicity of the aniline affects the reaction efficiency, with less nucleophilic anilines requiring continuous removal of ethanol to drive the reaction forward.
- Side products such as ethoxymethylene derivatives and acetanilides can form but are minimized under optimized conditions.
This method highlights the importance of catalyst presence and reaction monitoring to achieve high-purity amidoesters structurally related to diethyl acetamidomalonate.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nitrosation-Reduction-Acetylation | Malonic acid diethyl ester | Sodium nitrite, zinc powder, acetic acid, acetic anhydride | Well-established, moderate yield (77%) | Multi-step, requires careful handling of nitroso intermediates |
| Alkynylation and Cascade Reactions | Diethyl ketomalonate | N-(triphenylphosphoranylidene)acetamide, ethynyl lithium, alkaline hydrolysis | Enables access to conjugated esters and functionalized derivatives | Requires low temperature control, longer reaction times |
| Direct Condensation with Anilines | Diethyl malonate derivatives | Aniline, acetic anhydride, ZnCl2 catalyst | Catalyzed, relatively straightforward | Sensitive to nucleophilicity of amines, side products possible |
Research Findings and Practical Considerations
- The nitrosation-reduction-acetylation route remains the most classical and widely referenced method, with documented yields and reproducibility.
- The alkynylation route provides access to more complex derivatives and is useful for synthesizing conjugated allenyl esters, which may have specialized applications.
- The condensation method with anilines offers a pathway to amidoesters structurally related to diethyl acetamidomalonate and demonstrates the influence of nucleophilicity and catalyst presence on product distribution.
- Reaction monitoring by nuclear magnetic resonance spectroscopy and thin-layer chromatography is essential for optimizing yields and minimizing by-products.
- Temperature control and choice of solvents (e.g., tetrahydrofuran, ethanol) are critical parameters influencing reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Propanedioic acid, (acetylimino)-, diethyl ester can undergo substitution reactions where the acetylamino group is replaced by other functional groups.
Hydrolysis: This compound can be hydrolyzed to produce malonic acid derivatives and acetamide.
Alkylation: The compound can be alkylated at the alpha position to form various substituted derivatives.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, water.
Major Products Formed:
Malonic acid derivatives: Through hydrolysis.
Substituted malonates: Through alkylation and substitution reactions.
Scientific Research Applications
Chemistry: Propanedioic acid, (acetylimino)-, diethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways involving malonic acid derivatives .
Medicine: It is utilized in the synthesis of certain drugs, including those with anti-inflammatory and analgesic properties .
Industry: The compound is employed in the production of polymers and resins, where it acts as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of propanedioic acid, (acetylimino)-, diethyl ester involves its ability to participate in nucleophilic substitution and addition reactions. The acetylamino group can be targeted by nucleophiles, leading to the formation of various substituted products. The compound can also undergo hydrolysis to release malonic acid derivatives, which are key intermediates in many biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural differences among key propanedioic acid diethyl ester derivatives:
Physical and Chemical Properties
- Diethyl ethylmalonate (ethyl): Log P ~1.5–2.0 (estimated based on alkyl chain addition) .
Molecular Weight : Ranges from 188.17 g/mol (diethyl malonate) to 305.28 g/mol (diethyl phthalimidomalonate) .
Research Findings and Key Studies
- Bioactivity : Propanedioic acid diethyl esters in Melia azedarach plants demonstrated anti-inflammatory and antiasthmatic properties in preclinical studies .
- Polymer Initiation : Bromomethyl-substituted derivatives (e.g., diethyl bromo(methyl)malonate) act as radical initiators in methyl methacrylate polymerization .
Q & A
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical. GC-MS provides retention time (e.g., RT = 5.862) and fragmentation patterns (e.g., m/z peaks for acetylimino and ester groups) . For NMR, analyze and signals: ester carbonyls appear at ~165–175 ppm, while acetylimino protons resonate at δ 2.1–2.3 ppm. Cross-validate with IR spectroscopy for functional group confirmation (e.g., C=O stretches at 1740 cm) .
Q. How does the compound’s reactivity in nucleophilic acyl substitution reactions compare to other malonic esters?
- Methodological Answer : The acetylimino group introduces steric and electronic effects, slowing nucleophilic attack compared to unsubstituted malonic esters. Kinetic studies using UV-Vis or -NMR can quantify reactivity. For example, monitor reaction rates with amines or Grignard reagents under controlled pH and solvent polarity (e.g., THF vs. DMF) .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental observations in the compound’s reaction mechanisms?
- Methodological Answer : Use hybrid QM/MM simulations to model transition states and compare with experimental kinetic isotope effects (KIE). For instance, discrepancies in ester hydrolysis rates may arise from solvent effects not accounted for in simulations. Validate with isotopic labeling (e.g., -tracing) to track reaction pathways .
Q. How should researchers address discrepancies in environmental persistence data when assessing ecological risks?
- Methodological Answer : Conduct tiered biodegradation assays (OECD 301 series) under varying conditions (aerobic/anaerobic, pH, temperature). Compare half-life data from EPA reports (e.g., <60 days in water) with field studies. Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential, but validate with in vivo assays in model organisms (e.g., Daphnia magna) .
Q. What methodological considerations are critical when extrapolating in vitro toxicity data to in vivo models for this compound?
- Methodological Answer : Account for metabolic differences using liver microsomal assays (e.g., S9 fraction) to identify reactive metabolites. Dose-response curves should align with physiologically based pharmacokinetic (PBPK) modeling. Ensure in vitro studies include negative controls (vehicle-only) and report exposure durations, as per EPA screening guidelines .
Q. How can the compound’s potential as a synthetic intermediate be expanded through derivatization, and what analytical challenges might arise?
- Methodological Answer : Explore alkylation or acylation reactions to generate derivatives (e.g., bromomalonate analogs). Challenges include regioselectivity control—use directing groups or transition metal catalysts. Monitor by LC-MS for side products (e.g., diastereomers). For characterization, employ high-resolution MS and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
